molecular formula C13H21NO3S B14526520 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL CAS No. 62734-26-3

1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL

Cat. No.: B14526520
CAS No.: 62734-26-3
M. Wt: 271.38 g/mol
InChI Key: ANCUYKYAHRKHKS-UHFFFAOYSA-N
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Description

1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL is an organic compound with a complex structure that includes an amino group, a phenoxy group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL typically involves multiple steps. One common method includes the reaction of 4-(2-(ethylsulfanyl)ethoxy)phenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and ethylsulfanyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-OL
  • 1-Amino-3-{4-[2-(propylsulfanyl)ethoxy]phenoxy}propan-2-OL

Comparison

Compared to its similar compounds, 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL has unique properties due to the presence of the ethylsulfanyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

62734-26-3

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

1-amino-3-[4-(2-ethylsulfanylethoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C13H21NO3S/c1-2-18-8-7-16-12-3-5-13(6-4-12)17-10-11(15)9-14/h3-6,11,15H,2,7-10,14H2,1H3

InChI Key

ANCUYKYAHRKHKS-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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